
Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)- is an organic compound that contains a benzenamine group attached to a hexyl chain, which is further linked to a pyrimidinyl group via a thioether bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)- typically involves a multi-step process. One common method includes the following steps:
Formation of the Thioether Bond: The initial step involves the reaction of 4,6-dimethyl-2-chloropyrimidine with a thiol compound to form the thioether linkage.
Attachment of the Hexyl Chain:
Formation of the Benzenamine Group: Finally, the benzenamine group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidinyl group or the thioether linkage.
Substitution: The benzenamine group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the pyrimidinyl group or thioether linkage.
Substitution: Halogenated or nitrated derivatives of the benzenamine group.
Applications De Recherche Scientifique
Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thioether linkage and pyrimidinyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, N,4-dimethyl-
- Benzenamine, 4-(6-methyl-2-benzothiazolyl)-
- Benzoic acid, 4-(2,6-dimethyl-4-pyridinyl)-
Uniqueness
Benzenamine, N-(6-((4,6-dimethyl-2-pyrimidinyl)thio)hexyl)- is unique due to its specific structural features, such as the thioether linkage and the presence of both benzenamine and pyrimidinyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
90094-34-1 |
|---|---|
Formule moléculaire |
C18H25N3S |
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
N-[6-(4,6-dimethylpyrimidin-2-yl)sulfanylhexyl]aniline |
InChI |
InChI=1S/C18H25N3S/c1-15-14-16(2)21-18(20-15)22-13-9-4-3-8-12-19-17-10-6-5-7-11-17/h5-7,10-11,14,19H,3-4,8-9,12-13H2,1-2H3 |
Clé InChI |
PXJXGJSPSWHDSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)SCCCCCCNC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


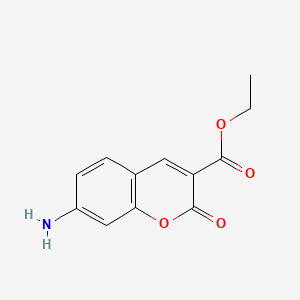
![N,N-bis[(benzotriazol-1-yl)methyl]methylamine](/img/structure/B14161974.png)
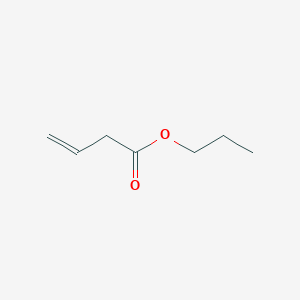
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide](/img/structure/B14161986.png)
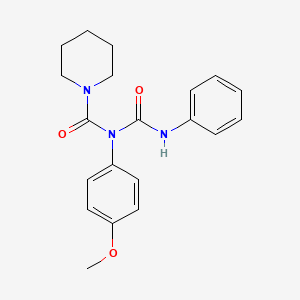
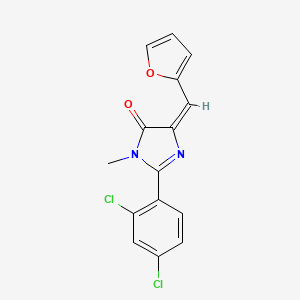
![5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine](/img/structure/B14161997.png)
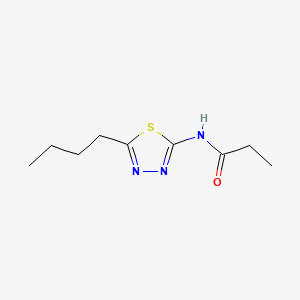
![1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite](/img/structure/B14162014.png)
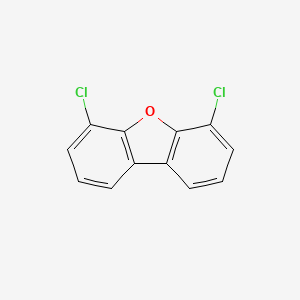
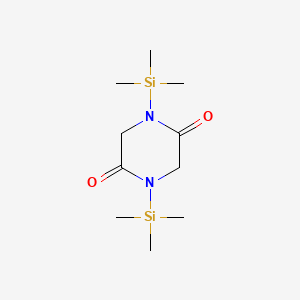
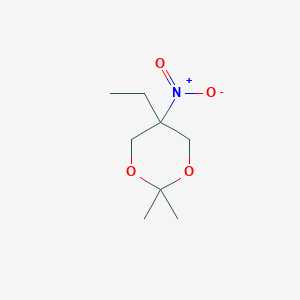
![(E)-3-(5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14162044.png)
![1,5-dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole](/img/structure/B14162049.png)
